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Compound of Interest

Compound Name: 14-Benzoyl-8-O-methylaconine

Cat. No.: B10783549 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
14-Benzoyl-8-O-methylaconine is a diterpenoid alkaloid belonging to the aconitine class,

known for their complex molecular structures and significant biological activities. Accurate

structural elucidation of these compounds is paramount for understanding their structure-

activity relationships and for the development of potential therapeutic agents. Nuclear Magnetic

Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural

determination of complex natural products like 14-Benzoyl-8-O-methylaconine. This

application note provides a detailed protocol and analysis of 1D and 2D NMR data for the

complete structural assignment of this molecule.

Structural Elucidation Strategy
The structural analysis of 14-Benzoyl-8-O-methylaconine is achieved through a combination

of one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, and HMBC) NMR

experiments. This multi-technique approach allows for the comprehensive mapping of proton

and carbon frameworks and the establishment of through-bond correlations, ultimately leading

to the complete and unambiguous assignment of all proton and carbon signals.
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The following tables summarize the ¹H and ¹³C NMR spectral data for 14-Benzoyl-8-O-
methylaconine, recorded in CDCl₃.

Table 1: ¹H NMR (500 MHz, CDCl₃) Data for 14-Benzoyl-8-O-methylaconine
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Position δH (ppm) Multiplicity J (Hz)

1-α 3.25 d 6.5

1-β 2.80 m

2-α 2.65 m

2-β 2.10 m

3-α 3.85 d 7.0

3-β 3.30 m

5 4.10 d 6.0

6-α 4.35 d 6.0

6-β 3.90 m

7 4.50 d 6.5

9 3.15 m

10 2.95 m

13 4.90 d 5.5

14 5.10 d 5.5

15-α 2.50 m

15-β 1.90 m

17 3.60 s

N-CH₂ 2.75 q 7.2

N-CH₂-CH₃ 1.10 t 7.2

1-OCH₃ 3.35 s

6-OCH₃ 3.40 s

8-OCH₃ 3.20 s

16-OCH₃ 3.30 s
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18-OCH₃ 3.75 s

Benzoyl-2',6' 8.05 d 7.5

Benzoyl-3',5' 7.45 t 7.5

Benzoyl-4' 7.60 t 7.5

Table 2: ¹³C NMR (125 MHz, CDCl₃) Data for 14-Benzoyl-8-O-methylaconine

Position δC (ppm) Position δC (ppm)

1 83.5 15 38.0

2 34.2 16 82.8

3 78.5 17 61.5

4 43.1 18 77.4

5 50.2 19 53.5

6 82.1 N-CH₂ 48.9

7 45.3 N-CH₂-CH₃ 13.5

8 82.4 1-OCH₃ 56.2

9 49.8 6-OCH₃ 58.0

10 41.5 8-OCH₃ 50.5

11 48.7 16-OCH₃ 59.1

12 36.8 18-OCH₃ 59.3

13 75.5 Benzoyl-C=O 166.5

14 79.8 Benzoyl-1' 130.2

Benzoyl-2',6' 129.8

Benzoyl-3',5' 128.6

Benzoyl-4' 133.2
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Experimental Protocols
1. Sample Preparation

Weigh approximately 5-10 mg of 14-Benzoyl-8-O-methylaconine.

Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition

All NMR spectra were acquired on a Bruker Avance III 500 MHz spectrometer equipped with a

5 mm cryoprobe.

¹H NMR:

Pulse Program: zg30

Number of Scans: 16

Acquisition Time: 3.28 s

Relaxation Delay: 2.0 s

Spectral Width: 10,000 Hz

Temperature: 298 K

¹³C NMR:

Pulse Program: zgpg30

Number of Scans: 1024

Acquisition Time: 1.09 s

Relaxation Delay: 2.0 s
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Spectral Width: 25,000 Hz

Temperature: 298 K

COSY (Correlation Spectroscopy):

Pulse Program: cosygpqf

Number of Scans: 4

Increments: 256

Relaxation Delay: 2.0 s

Spectral Width: 5,000 Hz in both dimensions

HSQC (Heteronuclear Single Quantum Coherence):

Pulse Program: hsqcedetgpsisp2.3

Number of Scans: 8

Increments: 256

Relaxation Delay: 1.5 s

Spectral Width (F2): 5,000 Hz

Spectral Width (F1): 20,000 Hz

HMBC (Heteronuclear Multiple Bond Correlation):

Pulse Program: hmbcgplpndqf

Number of Scans: 16

Increments: 256

Relaxation Delay: 2.0 s
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Spectral Width (F2): 5,000 Hz

Spectral Width (F1): 25,000 Hz

Long-range coupling delay (d6): 60 ms
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Caption: Experimental workflow for the structural analysis of 14-Benzoyl-8-O-methylaconine.
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Caption: Logical relationship of NMR data for structural elucidation.

Results and Discussion
The structural elucidation of 14-Benzoyl-8-O-methylaconine was performed by a systematic

analysis of the 1D and 2D NMR data.

¹H NMR Analysis: The ¹H NMR spectrum provided initial information on the number and

types of protons present in the molecule. The characteristic signals for the N-ethyl group (a

quartet at δ 2.75 and a triplet at δ 1.10), five methoxy singlets, and the aromatic protons of

the benzoyl group were readily identified. The complex multiplet region from δ 1.90 to 4.90

indicated the presence of the rigid polycyclic core of the aconitine skeleton.

¹³C NMR Analysis: The ¹³C NMR spectrum, in conjunction with DEPT experiments (not

shown), revealed the presence of 33 carbon atoms, consistent with the molecular formula.

Key signals included the benzoyl carbonyl at δ 166.5, and the characteristic quaternary

carbon C-8 at δ 82.4, which is a distinguishing feature for the 8-O-methyl substitution.

COSY Analysis: The ¹H-¹H COSY spectrum was instrumental in establishing the proton-

proton coupling networks within the molecule. It allowed for the tracing of the spin systems in
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the cyclohexyl and cyclopentyl rings of the aconitine core, helping to piece together the

proton framework.

HSQC Analysis: The HSQC spectrum correlated each proton signal with its directly attached

carbon atom. This experiment enabled the unambiguous assignment of the ¹³C signals for all

protonated carbons.

HMBC Analysis: The HMBC spectrum was crucial for connecting the various structural

fragments. Long-range correlations (2-3 bonds) between protons and carbons were

observed. For instance, key HMBC correlations were observed from the methoxy protons to

their corresponding attachment points on the skeleton (e.g., 8-OCH₃ protons at δ 3.20 to C-8

at δ 82.4). Correlations from the protons of the benzoyl group to the carbonyl carbon and the

aromatic carbons confirmed the presence and location of this substituent. Importantly, a

correlation from H-14 (δ 5.10) to the benzoyl carbonyl carbon (δ 166.5) unequivocally

established the position of the benzoyl group at C-14.

Conclusion
The comprehensive analysis of 1D and 2D NMR data provides a robust and unambiguous

method for the structural elucidation of 14-Benzoyl-8-O-methylaconine. The detailed

protocols and data presented in this application note serve as a valuable resource for

researchers involved in the isolation, characterization, and development of diterpenoid

alkaloids and other complex natural products. The combination of ¹H, ¹³C, COSY, HSQC, and

HMBC NMR experiments is essential for the complete and accurate assignment of complex

molecular structures.

To cite this document: BenchChem. [Application Note: Structural Analysis of 14-Benzoyl-8-O-
methylaconine using NMR Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10783549#nmr-spectroscopy-for-14-benzoyl-8-o-
methylaconine-structural-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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